70-Fold Superior Antiproliferative Activity Against A2780 Ovarian Cancer Cells Compared to Adociaquinone B
In a head-to-head study by Cao et al. (2009), 4-ethoxynaphthalene-1,2-dione (compound 20) demonstrated an A2780 human ovarian cancer cell growth inhibition IC₅₀ of 0.37 μM, compared to 26 μM for the natural product lead adociaquinone B—a 70-fold difference favoring the ethoxy compound [1]. This dramatic improvement in cellular antiproliferative potency occurred despite adociaquinone B being approximately 2.5-fold more potent against the isolated Cdc25B catalytic domain (IC₅₀ 0.08–0.11 μM vs. 0.27 μM) [1], indicating that the ethoxy substitution confers superior cell-permeability, intracellular target engagement, or reduced susceptibility to efflux or metabolic inactivation relative to the larger, more complex natural product scaffold.
| Evidence Dimension | Antiproliferative activity (IC₅₀) against A2780 human ovarian cancer cell line |
|---|---|
| Target Compound Data | IC₅₀ = 0.37 ± 0.01 μM |
| Comparator Or Baseline | Adociaquinone B: IC₅₀ = 26 ± 0.06 μM |
| Quantified Difference | 70.3-fold greater potency (26 / 0.37) |
| Conditions | A2780 human ovarian cancer cell line; paclitaxel (IC₅₀ 23.4 nM) as positive control; triplicate testing; assay as described in Cao et al. 2009 |
Why This Matters
For laboratories developing cell-based anticancer screening cascades, the 70-fold gain in cellular potency over the historical lead compound adociaquinone B directly translates to a substantially lower compound requirement, reduced solvent/DMSO burden in assay wells, and an expanded dynamic range for detecting synergistic or additive combination effects.
- [1] Cao S, Murphy BT, Foster C, Lazo JS, Kingston DG. Bioactivities of simplified adociaquinone B and naphthoquinone derivatives against Cdc25B, MKP-1, and MKP-3 phosphatases. Bioorg Med Chem. 2009 Mar 15;17(6):2276-81. Table 1, Compound 20 vs. Adociaquinone B. DOI: 10.1016/j.bmc.2008.10.090. PMID: 19028102. View Source
